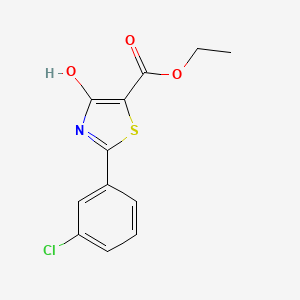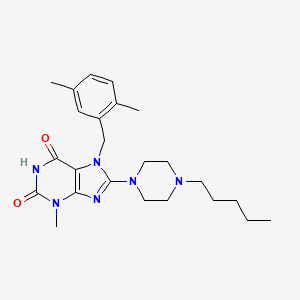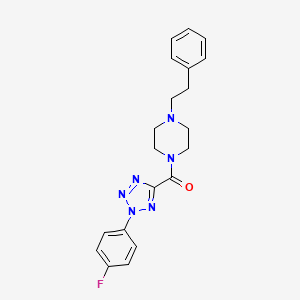
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a tetrazole group, which is a type of heterocyclic compound, a fluorophenyl group, which is a type of aromatic compound, and a phenethylpiperazine group, which is a type of piperazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings would add complexity to the structure. The fluorine atom on the phenyl group would likely have an impact on the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The tetrazole group could potentially undergo reactions like ring-opening or substitution. The piperazine group could potentially undergo reactions like alkylation or acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds with complex structures involving fluorophenyl and tetrazolyl groups, such as "(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone," involves multi-step chemical reactions. These compounds are typically synthesized through substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic analysis using X-ray diffraction provides insights into their molecular conformations, which are further verified through density functional theory (DFT) calculations. This comprehensive approach allows researchers to understand the physicochemical properties and molecular electrostatic potentials of these compounds (Huang et al., 2021).
Computational and Theoretical Studies
Theoretical studies, including DFT calculations, play a crucial role in predicting the electronic structure, molecular orbitals, and reactivity of these compounds. Such studies help in understanding the stability and electronic properties, which are crucial for designing compounds with desired chemical and biological activities. The comparison of DFT-optimized structures with experimental crystallographic data confirms the accuracy of theoretical models in predicting the real-world behavior of these molecules (Huang et al., 2021).
Biological Activities and Potential Applications
Research also explores the potential biological activities of these compounds, including their antitumour, antibacterial, and antifungal properties. For example, some compounds exhibit distinct inhibition on the proliferation of various cancer cell lines, suggesting their potential as antitumour agents. Similarly, the synthesis of novel derivatives and their preliminary biological evaluation can lead to the discovery of compounds with promising antifungal activity (Tang & Fu, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORDOZVTPKXKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

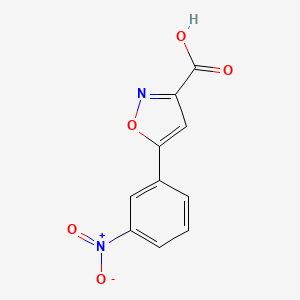

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)
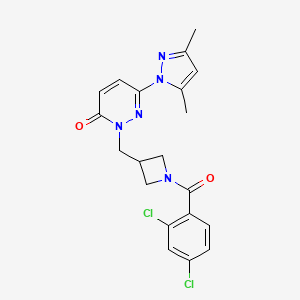

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide](/img/structure/B2601753.png)
